(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine group. One common method might involve the cyclization of a thiophene derivative with a thioamide, followed by hydrazinolysis.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene or thiazole rings.
Reduction: Reduction reactions could target the hydrazine group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens or alkylating agents might be employed under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-methanol: Similar structure but with a hydroxyl group.
Uniqueness: The presence of the hydrazine group in (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine might confer unique reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9N3S2 |
---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
(5-methyl-4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H9N3S2/c1-5-7(6-3-2-4-12-6)10-8(11-9)13-5/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
PZVLSXVTTPBHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NN)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.